molecular formula C8H12O2 B13408728 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid CAS No. 768-38-7

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid

Cat. No.: B13408728
CAS No.: 768-38-7
M. Wt: 140.18 g/mol
InChI Key: ULFSQDJQQLJTSF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentene, featuring two methyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of palladium-catalyzed hydrocarboxylation of cyclopentene, which allows for the direct introduction of the carboxylic acid group . This method is advantageous due to its scalability and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dimethyl-3-cyclopentene-1-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The methyl groups may also affect the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Biological Activity

3,4-Dimethyl-3-cyclopentene-1-carboxylic acid (DMCPA) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCPA, summarizing relevant studies, case reports, and findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O2_2
  • SMILES : CC1=C(CC(C1)C(=O)O)C
  • InChIKey : ULFSQDJQQLJTSF-UHFFFAOYSA-N

The compound's structure features a cyclopentene ring with two methyl groups and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that DMCPA exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Bacillus subtilis2.5

These results suggest that DMCPA could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA.

Anti-inflammatory Effects

DMCPA has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. The compound's mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Case Study : A study conducted on RAW 264.7 cells demonstrated that treatment with DMCPA at concentrations of 50 µM significantly reduced TNF-alpha levels by approximately 40% compared to untreated controls. This finding suggests its potential application in managing inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations have highlighted DMCPA's role in modulating various biological pathways:

  • Kinase Inhibition : Preliminary screening indicated that DMCPA may act as a weak inhibitor of certain kinases involved in cancer progression.
  • Antioxidant Activity : The compound exhibited moderate antioxidant activity in DPPH assays, suggesting it could help mitigate oxidative stress.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of DMCPA. Potential areas include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by DMCPA.
  • Formulation Development : Exploring its use in pharmaceutical formulations aimed at treating infections or inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing cyclopentene-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, hydrolysis of intermediates (e.g., tert-butoxycarbonyl-protected compounds) using lithium hydroxide in methanol/water at 0°C, followed by purification via silica gel column chromatography (hexane/ethyl acetate) yields high-purity products. Reaction optimization may include adjusting stoichiometry, temperature, and solvent ratios to improve yields (e.g., 92% yield achieved in for compound 8) .
  • Analytical Confirmation : Structural validation via 1H^1H, 13C^{13}C, and 19F^{19}F NMR, coupled with HRMS, is critical. For example, compound 9 was confirmed using 19F^{19}F NMR to verify difluoromethylenyl group incorporation .

Q. How are purification challenges addressed for cyclopentene-carboxylic acid intermediates?

  • Methodological Answer : Purification strategies depend on compound polarity. Cation-exchange chromatography (e.g., Dowex 50W-X8 with 5% aqueous pyridine) effectively isolates amine-containing derivatives. Reverse-phase C-18 columns (water/methanol) are used for polar carboxylates, as demonstrated for compound 5 .

Q. What safety precautions are essential when handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) for acid-sensitive reactions (e.g., trifluoroacetic acid deprotection in CH2 _2Cl2_2). Emergency protocols for spills include adsorption with inert materials (e.g., silica gel) and proper waste disposal .

Advanced Research Questions

Q. How can computational modeling and X-ray diffraction resolve structural ambiguities in cyclopentene-carboxylic acid derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic configurations, while synchrotron-based X-ray diffraction (e.g., Advanced Photon Source) provides high-resolution crystal structures. These methods validate stereochemistry, such as distinguishing (R) vs. (S) configurations in chiral centers .
  • Case Study : highlights collaboration with facilities like LS-CAT for data collection, enabling precise determination of bond angles and torsion strains in cyclopentene rings.

Q. What strategies reconcile contradictory spectroscopic data for cyclopentene-carboxylic acid analogs?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Deuterated solvent exchange, variable-temperature NMR, and 2D experiments (e.g., HSQC, HMBC) clarify ambiguous signals. For example, 19F^{19}F NMR in confirmed the absence of fluorine scrambling in compound 9 .

Q. How do substituents (e.g., dimethyl or difluoromethylenyl groups) influence the compound’s reactivity in ring-opening or cycloaddition reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., difluoromethylenyl) increase electrophilicity, enhancing Diels-Alder reactivity. Steric effects from dimethyl groups may hinder nucleophilic attack. Kinetic studies under varying pH and temperature conditions (e.g., 0°C to room temperature) quantify these effects .

Q. What are the biological implications of cyclopentene-carboxylic acid derivatives as enzyme inhibitors or bioactive intermediates?

  • Methodological Answer : Pharmacological assays (e.g., enzyme inhibition kinetics) assess binding affinity. For instance, caffeic acid derivatives (structurally related) show radical-scavenging activity in Free Radical Research studies, suggesting potential applications in oxidative stress models .

Properties

CAS No.

768-38-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3,4-dimethylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-5-3-7(8(9)10)4-6(5)2/h7H,3-4H2,1-2H3,(H,9,10)

InChI Key

ULFSQDJQQLJTSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)C(=O)O)C

Origin of Product

United States

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